REACTION_SMILES
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[Br:20][CH2:21][CH2:22][CH2:23][C:24]#[N:25].[C:32]([O:33][CH3:34])([CH3:35])([CH3:36])[CH3:37].[CH3:10][O:11][c:12]1[cH:13][c:14]([CH3:19])[c:15]([NH2:16])[cH:17][cH:18]1.[CH:1]([N:2]([CH2:3][CH3:4])[CH:5]([CH3:6])[CH3:7])([CH3:8])[CH3:9].[O:27]=[CH:28][N:29]([CH3:30])[CH3:31].[OH2:26]>>[CH3:10][O:11][c:12]1[cH:13][c:14]([CH3:19])[c:15]([NH:16][CH2:21][CH2:22][CH2:23][C:24]#[N:25])[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc(NCCCC#N)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |